molecular formula C23H27ClFNO3 B2964853 2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one CAS No. 1396800-89-7

2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one

Cat. No.: B2964853
CAS No.: 1396800-89-7
M. Wt: 419.92
InChI Key: FPDIJSNIWOYMPI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one is a sophisticated compound of significant interest across multiple scientific disciplines. Featuring a unique combination of chlorophenoxy and fluorobenzyl groups, this compound holds potential for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one typically involves a multi-step reaction process:

  • Formation of Intermediate Compounds: : This step includes the preparation of intermediate chlorophenoxy and fluorobenzyl derivatives through various reaction conditions including halogenation, nucleophilic substitution, and condensation reactions.

  • Coupling Reactions: : These intermediate compounds are then subjected to coupling reactions facilitated by catalysts such as palladium or copper, under an inert atmosphere, to form the desired complex molecule.

  • Purification: : The final product is often purified using techniques such as crystallization, column chromatography, or recrystallization to achieve the desired purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound involves scalable processes with optimized reaction conditions to ensure high yield and cost-effectiveness. Flow chemistry and continuous production techniques are often employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, which could involve reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions involving hydride donors like sodium borohydride can alter specific functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly at the halogenated positions of the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium, copper.

Major Products

The major products formed from these reactions depend on the reaction type:

  • Oxidation: : Formation of oxides or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Replacement of halogen groups with nucleophiles.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one finds applications in several research areas:

  • Chemistry: : Used in the development of new synthetic methodologies and as a reagent in organic synthesis.

  • Biology: : Investigated for its potential interactions with biological molecules and pathways.

  • Medicine: : Explored for pharmacological properties, including potential as a drug candidate for various conditions.

  • Industry: : Utilized in the synthesis of specialized materials and compounds for industrial applications.

Mechanism of Action

The compound’s mechanism of action is largely dependent on its interaction with molecular targets:

  • Molecular Targets: : It may interact with specific proteins, enzymes, or receptors in biological systems.

  • Pathways Involved: : Could influence pathways related to signal transduction, metabolic processes, or cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one

  • 2-(4-Chlorophenoxy)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one

Uniqueness

Compared to similar compounds, 2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one is distinguished by its unique combination of functional groups, which may confer specific chemical reactivity, biological interactions, or physical properties.

And there you have it—a comprehensive rundown of this interesting compound. How does that measure up to what you were looking for?

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClFNO3/c1-23(2,29-21-9-5-19(24)6-10-21)22(27)26-13-11-18(12-14-26)16-28-15-17-3-7-20(25)8-4-17/h3-10,18H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDIJSNIWOYMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)COCC2=CC=C(C=C2)F)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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